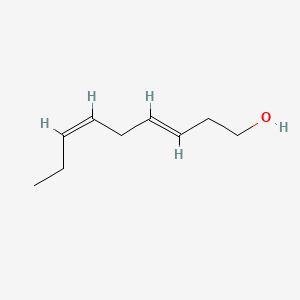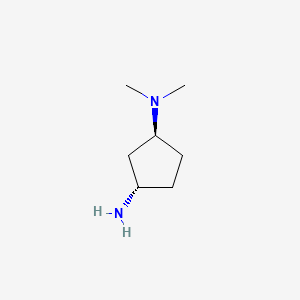
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is an organic compound characterized by a cyclopentane ring substituted with two amino groups at the 1 and 3 positions, with the amino group at the 1 position being dimethylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes a series of functional group transformations.
Amination: The introduction of amino groups at the 1 and 3 positions of the cyclopentane ring is achieved through amination reactions. This can be done using reagents such as ammonia or primary amines under suitable conditions.
Dimethylation: The amino group at the 1 position is then dimethylated using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation of precursor compounds.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The amino groups can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated cyclopentane derivatives.
Reduction: Reduced amine derivatives.
Substitution: N-substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Chemistry
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is used as a building block in the synthesis of complex organic molecules
Biology
In biological research, this compound is studied for its potential role as a ligand in enzyme inhibition and receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical assays.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals. Its structural features may contribute to the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclopentane ring provides a rigid framework that enhances binding specificity and affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane-1,3-diamine: Lacks the dimethylation at the 1 position, resulting in different reactivity and binding properties.
N,N-Dimethylcyclohexane-1,3-diamine: Contains a cyclohexane ring instead of a cyclopentane ring, leading to variations in steric and electronic effects.
1,3-Diaminopropane: A linear diamine with different spatial arrangement and reactivity compared to the cyclic structure of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine.
Uniqueness
This compound is unique due to its specific stereochemistry and dimethylation pattern. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(1S,3S)-3-N,3-N-dimethylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
JKGFHDQYKCAVBW-BQBZGAKWSA-N |
SMILES isomérique |
CN(C)[C@H]1CC[C@@H](C1)N |
SMILES canonique |
CN(C)C1CCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


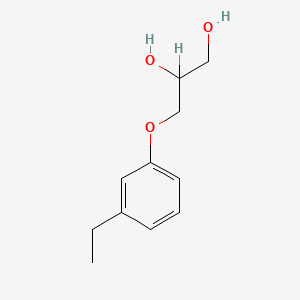
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
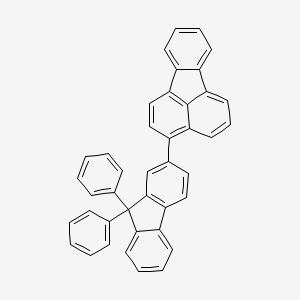
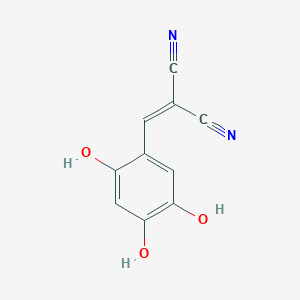
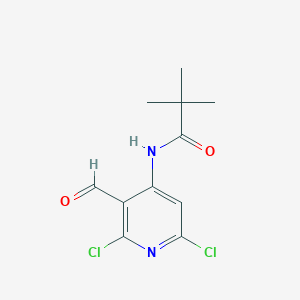
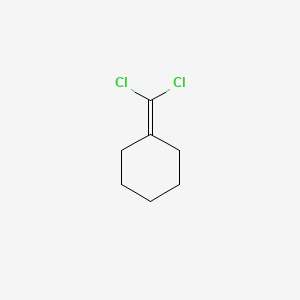
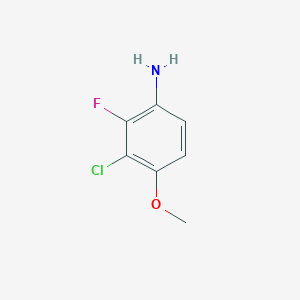

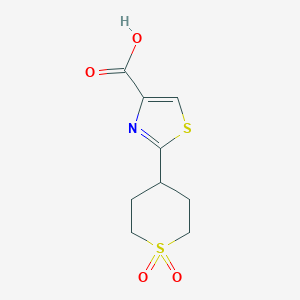
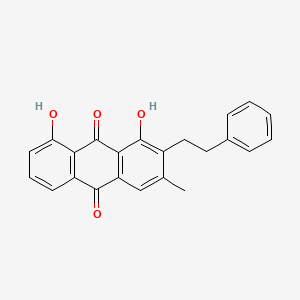
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

